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molecular formula C18H20N6O B8589614 1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea

1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea

Cat. No. B8589614
M. Wt: 336.4 g/mol
InChI Key: YJOFXQWQYIOWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ncc2cc(-c3ccccc3)c(N)nc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:19]([CH3:20])([CH3:21])([CH3:22])[N:23]=[C:24]=[O:25].[c:1]1(-[c:7]2[cH:8][c:9]3[c:10]([n:11][c:12]([NH2:15])[n:13][cH:14]3)[n:16][c:17]2[NH2:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][c:9]3[c:10]([n:11][c:12]([NH2:15])[n:13][cH:14]3)[n:16][c:17]2[NH:18][C:24]([NH:23][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:25])[cH:2][cH:3][cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)N=C=O
Name
Nc1ncc2cc(-c3ccccc3)c(N)nc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ncc2cc(-c3ccccc3)c(N)nc2n1

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NC(=O)Nc1nc2nc(N)ncc2cc1-c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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